Bienvenue dans la boutique en ligne BenchChem!

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Medicinal chemistry Scaffold design GPCR ligands

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a piperidine ring attached at the 4-position via the oxadiazole 3-position and a phenyl substituent at the oxadiazole 5-position. The hydrochloride salt (MW 265.74 g/mol, C₁₃H₁₆ClN₃O) is commercially available at ≥95% purity from multiple suppliers and is supplied exclusively for non-human research and further manufacturing use.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74
CAS No. 280110-74-9
Cat. No. B2363260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
CAS280110-74-9
Molecular FormulaC13H16ClN3O
Molecular Weight265.74
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=N2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10;/h1-5,10,14H,6-9H2;1H
InChIKeyIQBKDVIUTBTLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 280110-74-9): Core Structural Identity and Procurement-Relevant Characteristics


4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a piperidine ring attached at the 4-position via the oxadiazole 3-position and a phenyl substituent at the oxadiazole 5-position . The hydrochloride salt (MW 265.74 g/mol, C₁₃H₁₆ClN₃O) is commercially available at ≥95% purity from multiple suppliers and is supplied exclusively for non-human research and further manufacturing use . The compound is utilized as a synthetic intermediate and as a core scaffold in medicinal chemistry campaigns targeting G-protein-coupled receptors, metabolic enzymes, and the human caseinolytic protease P (HsClpP) system [1].

Why 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Cannot Be Interchanged with In-Class Analogs Without Risk


Although the 1,2,4-oxadiazole chemical space contains numerous piperidine-containing congeners, the specific regiochemistry of the target compound—piperidine attached at the oxadiazole 3-position with phenyl at the 5-position—determines both its synthetic utility and biological target engagement profile. The 4-piperidinyl substitution pattern is explicitly claimed in patents covering dopamine D4 receptor antagonists (US6107313) and 4-oxadiazolyl-piperidine analgesics (JP4991746B2), where alternative attachment points (3-piperidinyl, N-piperidinyl, or 5-piperidinyl regioisomers) yield distinct pharmacological profiles [1]. In the HsClpP agonist series, the 5-(piperidin-4-yl)-1,2,4-oxadiazole core was essential for activity; deviation from this substitution pattern abolished HsClpP agonism [2]. Generic substitution with regioisomeric or N-linked analogs therefore carries a high risk of loss of target engagement, altered physicochemical properties, and incompatibility with established synthetic routes that depend on the free secondary amine of the piperidine for further functionalization [3].

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: Comparator-Anchored Quantified Differentiation Evidence


Regioisomeric Attachment Position Determines Biological Scaffold Precedence: 4-Piperidinyl vs. 3-Piperidinyl vs. N-Piperidinyl Isomers

The target compound bears the piperidine ring at the 4-position attached to the oxadiazole 3-position. This specific 4-piperidinyl-1,2,4-oxadiazole arrangement is the core scaffold claimed in US Patent 6107313, which explicitly teaches that oxadiazolyl piperidines with this connectivity exhibit selective dopamine D4 receptor binding over D2 receptors [1]. In contrast, the 3-piperidinyl positional isomer (CAS 915226-61-8) and the N-piperidinyl analog (CAS 58476-83-8) lack this patent-protected spatial orientation. The SAR study of piperidyl-oxadiazoles as 11β-HSD1 inhibitors demonstrated that moving the piperidine attachment from the 4-position to alternative positions resulted in loss of potency, with the optimized leads 4h and 4q retaining the 4-piperidinyl connectivity and achieving improved pharmacokinetic profiles over the original piperidine-3-carboxamide lead [2].

Medicinal chemistry Scaffold design GPCR ligands

Hydrochloride Salt vs. Free Base: Quantified Molecular Weight and Polarity Differences Impacting Handling and Formulation

The hydrochloride salt (CAS 280110-74-9, MW 265.74 g/mol) differs from the free base (CAS 716313-84-7, MW 229.28 g/mol) by 36.46 g/mol (HCl), representing a 15.9% increase in molecular weight . This salt formation converts the neutral free base into an ionic species, which typically enhances aqueous solubility and improves solid-state stability. The HCl salt is the preferred commercial form, offered at ≥95% purity by multiple suppliers (AKSci, Leyan, CheMenu) . The free base has a calculated octanol-water partition coefficient (logP) consistent with moderate lipophilicity, while the salt form exhibits pH-dependent aqueous solubility advantageous for in vitro assay preparation at physiological pH .

Salt selection Physicochemical properties Drug discovery

5-Phenyl vs. 5-Methyl Substituent: Lipophilicity and π-Stacking Potential Differentiating Target Engagement Capacity

The 5-phenyl substituent on the target compound provides enhanced lipophilicity and π-stacking capability compared to the 5-methyl analog (CAS 757175-70-5). In the SAR of piperidine-based oxadiazoles as DAT/NET/SERT reuptake inhibitors, the substituent size at the oxadiazole position was directly correlated with transporter affinity, with larger aryl substituents conferring higher potency [1]. The 5-methyl analog has a molecular weight of 167 Da (free base) vs. 229 Da for the 5-phenyl free base, and lacks the aromatic π-system needed for interactions with aromatic-rich binding pockets identified in FXR antagonist docking studies [2]. In the HsClpP agonist series, aryl-substituted oxadiazoles demonstrated superior cellular potency compared to alkyl-substituted analogs, with the 5-phenyl-containing scaffold serving as a key pharmacophoric element [3].

Structure-activity relationship Lipophilicity Medicinal chemistry

Scaffold Validation in HsClpP Agonism: Quantitative Potency Benchmark for the 5-(Piperidin-4-yl)-1,2,4-oxadiazole Chemotype

The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold was recently validated as a novel chemotype for HsClpP agonism. In the α-casein hydrolysis assay, the optimized compound SL44 (bearing the 5-(piperidin-4-yl)-1,2,4-oxadiazole core) exhibited an EC₅₀ of 1.30 μM and inhibited HCCLM3 cell proliferation with an IC₅₀ of 3.1 μM, representing a 21.4-fold improvement over the hit compound ADX-47273 [1]. The target compound (5-phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole) is a regioisomeric scaffold that shares the critical piperidin-4-yl attachment to the oxadiazole ring, and serves as a structurally analogous starting point for medicinal chemistry exploration of this target class [1]. The free secondary amine of the piperidine ring is essential for further functionalization (N-alkylation, N-acylation, N-sulfonylation) to generate screening libraries, as demonstrated in the synthesis of FXR antagonist libraries where the same 4-piperidinyl oxadiazole intermediate was diversified with N-alkyl and N-benzyl side chains [2].

Human caseinolytic protease P Hepatocellular carcinoma Phenotypic screening

Free Secondary Amine as a Synthetic Handle: Differentiation from N-Substituted and Boc-Protected Analogs for Downstream Diversification

The target compound possesses a free secondary amine on the piperidine ring, which serves as a versatile synthetic handle for late-stage diversification. In the FXR antagonist library synthesis, the analogous intermediate 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1) was reacted with various alkyl and benzyl bromides to generate a focused library of N-substituted derivatives (compounds 2-9, 12-13) in 50-100% yields using simple alkylation conditions [1]. The Boc-protected analog (CAS 915226-60-7, tert-butyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate) requires an additional deprotection step before functionalization, adding synthetic complexity . The N-substituted analog (CAS 58476-83-8, 1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine) lacks the free amine entirely and cannot undergo further N-functionalization, representing a terminal building block rather than an intermediate .

Parallel synthesis Library design Late-stage functionalization

Commercial Purity and Storage Characteristics: Batch-to-Batch Reproducibility for Research Procurement

The HCl salt (CAS 280110-74-9) is commercially supplied at ≥95% purity by multiple vendors including AKSci (Min. Purity Spec: 95%), Leyan (Purity: 95%), and CheMenu (Purity: 95%+) . Long-term storage recommendations specify cool, dry conditions, with the free base requiring sealed storage at 2-8°C . The hydrochloride salt generally exhibits superior ambient stability compared to the free base, reducing the risk of degradation during shipping and handling. Batch-to-batch consistency in purity specification supports reproducible downstream research results, a critical factor for procurement decisions in academic and industrial settings.

Quality control Chemical procurement Reproducibility

Application Scenarios for 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 280110-74-9) Grounded in Comparator-Based Evidence


Medicinal Chemistry Library Synthesis: Core Scaffold for HsClpP Agonist Development

Research groups targeting human caseinolytic protease P (HsClpP) for hepatocellular carcinoma can employ the target compound as a core intermediate for parallel synthesis of N-functionalized libraries. The validated 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold produced SL44 (EC₅₀ = 1.30 μM, cellular IC₅₀ = 3.1 μM), demonstrating the chemotype's translational potential [1]. The free secondary amine enables rapid diversification via N-alkylation or N-acylation without deprotection steps, as established in the published FXR antagonist library synthesis where analogous intermediates were diversified in a single step with yields of 50-100% [2]. The HCl salt form provides convenient handling and dissolution for reaction setup.

Dopamine D4 Receptor Antagonist Lead Optimization

The 4-oxadiazolyl-piperidine scaffold is explicitly claimed in US Patent 6107313 for selective dopamine D4 receptor antagonists with selectivity over D2 receptors [1]. Although the target compound itself is not a potent D4 ligand, its 4-piperidinyl-1,2,4-oxadiazole connectivity matches the patent-protected scaffold, making it a suitable starting point for structure-based optimization. The 5-phenyl group can be modified or retained based on docking analysis, and the piperidine NH can be functionalized with N-benzyl or N-aryl groups as described in the combinatorial chemistry approach that identified N-4-chlorobenzyl-4-[2-(3-(2-thienyl)-1,2,4-oxadiazolyl)]piperidine with a Kd of 5 nM for the human D4 receptor [2].

Chemical Biology Probe Development via Late-Stage Functionalization

The target compound's bifunctional nature—1,2,4-oxadiazole core and free piperidine NH—enables its use as a modular building block for chemical biology probe synthesis. The oxadiazole ring serves as a bioisostere of ester and amide functionalities, as demonstrated in the piperidyl-oxadiazole 11β-HSD1 inhibitor series where oxadiazole replacement of the amide group in compound 1 led to potent inhibitors 4h and 4q with improved pharmacokinetic properties suitable for in vivo primate studies [1]. The free amine allows attachment of affinity tags, fluorophores, or photo-crosslinking groups for target identification and mechanism-of-action studies. The 5-phenyl group provides a UV-active chromophore facilitating HPLC purification of reaction products [2].

FXR/PXR Dual Modulator SAR Exploration

The 1,2,4-oxadiazole core decorated with a piperidine ring has been identified as a new chemotype for farnesoid X receptor (FXR) antagonists with concurrent pregnane X receptor (PXR) agonist activity [1]. Compounds 5 and 11 were characterized as the first examples of nonsteroidal dual FXR/PXR modulators, with confirmed modulation of FXR- and PXR-regulated genes in HepG2 cells [1]. The target compound's scaffold can be elaborated at the piperidine nitrogen with alkyl, benzyl, or sulfonamide groups to explore SAR for this dual pharmacological profile. The availability of the HCl salt with ≥95% purity ensures consistent starting material quality for reproducible SAR campaigns.

Quote Request

Request a Quote for 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.